
(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine: is an organic compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a phenyl ring, along with an amine group (-NH₂) attached to an ethan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-methoxy-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Amination: The alcohol is then converted to an amine through a series of reactions, such as tosylation followed by nucleophilic substitution with ammonia or an amine source.
Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the precursor.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (1R)-enantiomer without the need for resolution.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral center.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Receptor Binding Studies: Studied for its interaction with various biological receptors.
Medicine
Pharmaceutical Development: Explored as a potential lead compound for the development of new drugs.
Therapeutic Applications:
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science: Investigated for its potential use in the development of new materials.
作用機序
The mechanism of action of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
4-methoxy-3-methylphenethylamine: Lacks the chiral center and has different biological activity.
4-methoxyamphetamine: Similar structure but with different functional groups and activity.
Uniqueness
Chirality: The (1R)-enantiomer provides unique interactions with chiral biological targets.
Functional Groups: The presence of both methoxy and methyl groups on the phenyl ring contributes to its distinct chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(1R)-1-(4-methoxy-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8H,11H2,1-3H3/t8-/m1/s1 |
InChIキー |
GJGLAYDRPDYUPA-MRVPVSSYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)OC |
正規SMILES |
CC1=C(C=CC(=C1)C(C)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


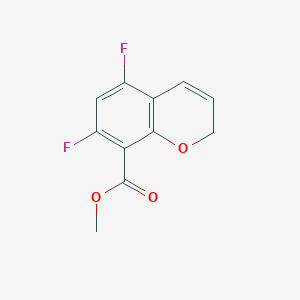
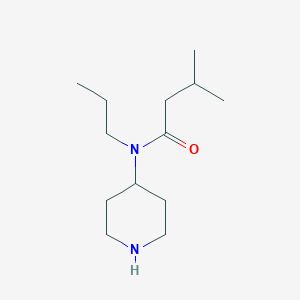

![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one](/img/structure/B13169102.png)

![1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol](/img/structure/B13169107.png)
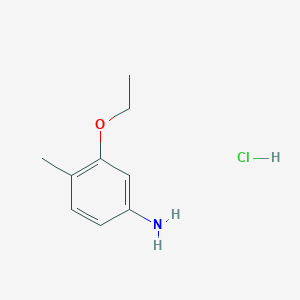
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
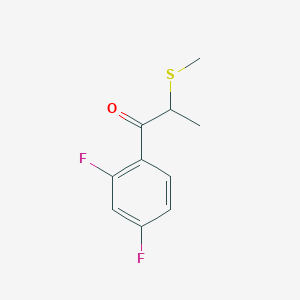


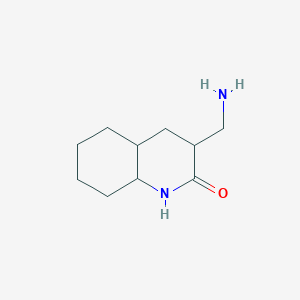

![3-[(Furan-3-yl)methyl]azetidine](/img/structure/B13169155.png)
